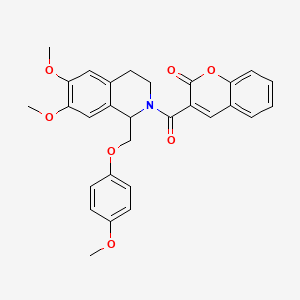
3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C29H27NO7 and its molecular weight is 501.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the NMDA receptors containing the GluN2C (formally NR2C) or GluN2D (formally NR2D) subunit . These receptors are tetrameric complexes that mediate excitatory synaptic transmission and play a significant role in various neurological disorders .
Mode of Action
The compound, also known as CIQ, acts as a subunit-selective potentiator of NMDA receptors containing the GluN2C or GluN2D subunit . It enhances receptor responses two-fold with an EC50 of 3 μm by increasing channel opening frequency without altering mean open time or EC50 values for glutamate or glycine . The actions of CIQ depend on a single residue in the m1 region (nR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .
Biochemical Pathways
The compound’s interaction with the NMDA receptors affects the excitatory synaptic transmission . This interaction could allow selective modification of circuit function in regions expressing nR2C/D subunits . .
Result of Action
The compound’s action results in the potentiation of native nR2D-containing NMDA receptor currents from subthalamic neurons . This potentiation could potentially modify neuronal function for therapeutic gain only in brain regions in which that subunit is expressed, minimizing side effects due to modulation of other NMDA receptors elsewhere .
Biochemical Analysis
Biochemical Properties
The compound is known to be a positive allosteric modulator of NR2C/NR2D subunit-containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with an EC50 of 2.7 and 2.8 μM, respectively . It does not alter the EC50 values for glutamate or glycine on channel opening .
Cellular Effects
In cellular contexts, 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has been shown to potentiate native NR2D-containing NMDA receptor currents from subthalamic neurons . This suggests that it may have significant effects on cellular processes, particularly those involving NMDA receptor signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with NR2C/NR2D subunit-containing NMDA receptors . It enhances receptor responses by increasing channel opening frequency . The actions of this compound depend on a single residue in the m1 region (NR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .
Properties
IUPAC Name |
3-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-33-20-8-10-21(11-9-20)36-17-24-22-16-27(35-3)26(34-2)15-18(22)12-13-30(24)28(31)23-14-19-6-4-5-7-25(19)37-29(23)32/h4-11,14-16,24H,12-13,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMBEBCSPLQCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
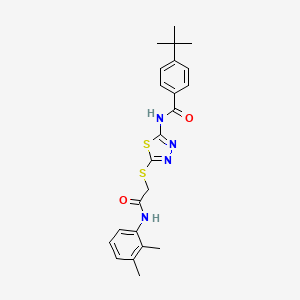
![[4-(oxan-2-yloxy)phenyl]methanamine](/img/structure/B2478606.png)
![7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2478607.png)
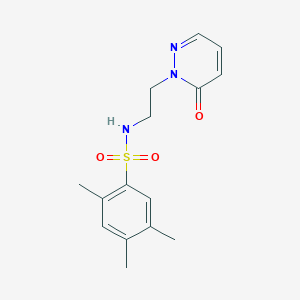


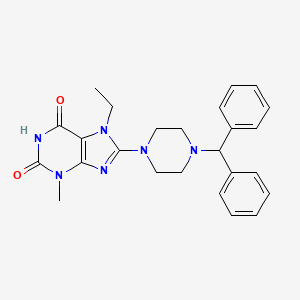
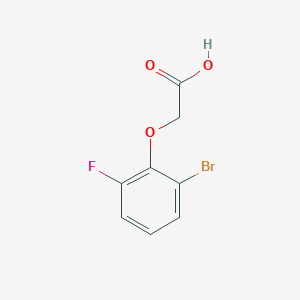
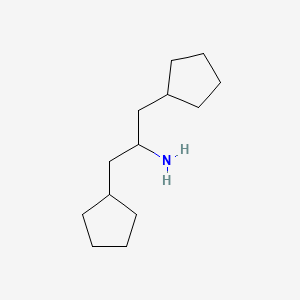

![5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478616.png)
![N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478621.png)
![2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone](/img/structure/B2478623.png)
